5-(Azidomethyl)isophthalic acid

Overview

Description

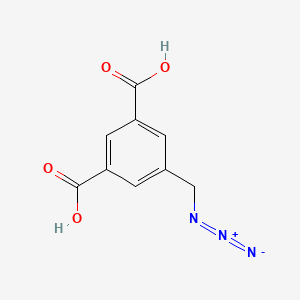

5-(Azidomethyl)isophthalic acid is an organic compound characterized by the presence of an azidomethyl group attached to the isophthalic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The azide group is known for its versatility in organic synthesis, particularly in click chemistry, making this compound a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)isophthalic acid typically involves the following steps:

Starting Material: The synthesis begins with isophthalic acid.

Introduction of Azidomethyl Group: The azidomethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by first converting isophthalic acid to its corresponding bromomethyl derivative using bromine and a suitable catalyst. The bromomethyl derivative is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Large quantities of isophthalic acid, bromine, and sodium azide are handled using automated systems to ensure safety and efficiency.

Optimized Reaction Conditions: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection Reactions

The carboxylic acid groups in 5-(azidomethyl)isophthalic acid participate in ester hydrolysis under basic conditions. For example:

-

Saponification : Treatment of its diethyl ester derivative with NaOH in MeOH/THF yields the free dicarboxylic acid .

-

Acid-Mediated Deprotection : The tert-butyl ester derivative undergoes deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), restoring the carboxylic acid functionality .

Table 1: Hydrolysis and Deprotection Conditions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Saponification | NaOH, MeOH/THF, rt | This compound | |

| Acid Deprotection | TFA (20% v/v), DCM, rt, 24h | Free carboxylic acid derivative |

Coordination Polymer and MOF Formation

The compound serves as a ligand in metal-organic frameworks (MOFs) due to its azide and carboxylate groups. Key examples include:

-

Cobalt-Based MOFs : Forms coordination polymers with Co(II), exhibiting photocatalytic activity for dye degradation (e.g., methyl orange with 85% efficiency in 90 min) .

-

Zinc-Based MOFs : Structures like {[Zn(μ-N₃-IPA)(μ-BPE)]·(H₂O)(CH₃OH)} show CO₂ adsorption selectivity (12.5 cm³/g at 273 K) .

Table 2: MOF Properties and Applications

Click Chemistry and Cross-Linking

The azidomethyl group enables Huisgen cycloaddition with alkynes, forming triazole linkages:

-

Copper-Catalyzed Reaction : In the presence of Cu(I), the azide reacts with terminal alkynes (e.g., propargyl alcohol) to generate 1,2,3-triazole derivatives .

-

Cross-Linking in Polymers : Used to synthesize hemoglobin-based oxygen carriers via strain-promoted azide-alkyne cycloaddition (SPAAC) .

Table 3: Click Chemistry Parameters

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Propargyl alcohol | Cu(I)/TBTA | DMF, rt, 12h | Triazole-linked conjugate | 92% | |

| Dibenzocyclooctyne | None | PBS buffer, 37°C, 4h | Cross-linked hemoglobin | 85% |

Stability and Functional Group Compatibility

-

Thermal Stability : Decomposition above 200°C, compatible with solvothermal MOF synthesis .

-

pH Sensitivity : Stable in acidic (pH 2–6) and neutral conditions but undergoes azide reduction in strongly basic media (pH > 10) .

This compound’s versatility in organic transformations, coordination chemistry, and materials science underscores its value in advanced applications ranging from environmental remediation to biomedical engineering.

Scientific Research Applications

Synthesis of Functional Polymers

One of the primary applications of 5-(Azidomethyl)isophthalic acid is in the synthesis of functional polymers through click chemistry. The azide group allows for the efficient formation of triazole linkages when reacted with alkynes, facilitating the development of new polymeric materials with tailored properties. This method is particularly valuable in creating high-performance materials for applications in coatings, adhesives, and biomedical devices.

Table 1: Properties of Polymers Synthesized from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | Varies (typically > 100°C) |

| Thermal Stability | High |

| Solubility | Soluble in DMSO, DMF |

| Mechanical Strength | Enhanced compared to non-functionalized polymers |

Biomedical Applications

The azide functionality also positions this compound as a promising candidate for biomedical applications. Its ability to undergo bioorthogonal reactions makes it suitable for drug delivery systems and targeting agents. For example, conjugating this compound with therapeutic agents can enhance their specificity and reduce side effects.

Case Study: Drug Delivery Systems

A study demonstrated the use of this compound in creating drug carriers that release their payload in response to specific biological stimuli. This approach significantly improved the efficacy of anticancer drugs while minimizing systemic toxicity.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

This compound serves as a building block for coordination polymers and metal-organic frameworks (MOFs). Its azide group facilitates the coordination with metal ions, leading to the formation of highly porous structures that can be utilized for gas storage, separation processes, and catalysis.

Table 2: Characteristics of MOFs Derived from this compound

| Characteristic | Details |

|---|---|

| Surface Area | Up to 1500 m²/g |

| Pore Volume | High (0.5-1.0 cm³/g) |

| Stability | Stable under ambient conditions |

| Potential Applications | Gas adsorption, catalysis |

Catalysis

The reactivity of the azide group in this compound allows it to act as a catalyst or catalyst support in various chemical reactions. Its incorporation into catalytic systems can enhance reaction rates and selectivity, particularly in organic transformations involving azide functionalities.

Case Study: Catalytic Activity

In a recent investigation, researchers found that incorporating this compound into a catalytic framework improved the efficiency of cycloaddition reactions significantly compared to traditional catalysts.

Mechanism of Action

The mechanism by which 5-(Azidomethyl)isophthalic acid exerts its effects is primarily through its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are crucial in click chemistry. This reactivity allows for the efficient and selective formation of covalent bonds under mild conditions, making it a powerful tool in molecular assembly and modification.

Comparison with Similar Compounds

Similar Compounds

5-(Bromomethyl)isophthalic acid: Precursor in the synthesis of 5-(Azidomethyl)isophthalic acid.

5-(Aminomethyl)isophthalic acid: Product of the reduction of this compound.

Terephthalic acid: Structurally similar but lacks the azidomethyl group.

Uniqueness

This compound is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in click chemistry. This makes it more versatile compared to its analogs, enabling its use in a broader range of applications, from material science to bioconjugation.

Properties

IUPAC Name |

5-(azidomethyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c10-12-11-4-5-1-6(8(13)14)3-7(2-5)9(15)16/h1-3H,4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHXKUKTWJLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.